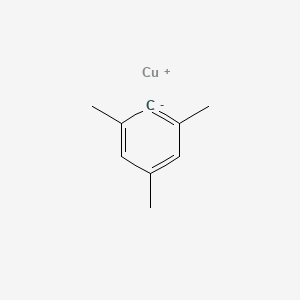

Mesitylcopper(I)

Beschreibung

Eigenschaften

IUPAC Name |

copper(1+);1,3,5-trimethylbenzene-6-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.Cu/c1-7-4-8(2)6-9(3)5-7;/h4-5H,1-3H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIFJJCPKPPNPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[C-]C(=C1)C)C.[Cu+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cu | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505309 | |

| Record name | Copper(1+) 2,4,6-trimethylbenzen-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.73 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75732-01-3 | |

| Record name | Copper(1+) 2,4,6-trimethylbenzen-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Mesitylcopper I

Established Synthetic Protocols for Mesitylcopper(I) Preparation

The primary and most established method for synthesizing mesitylcopper(I) involves the reaction of a Grignard reagent, specifically mesitylmagnesium bromide, with a copper(I) halide, such as copper(I) chloride or copper(I) bromide. thieme-connect.dewikipedia.org This reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). thieme-connect.dewikipedia.org The Grignard reagent, formed from the reaction of mesityl bromide with magnesium, acts as the source of the mesityl group.

The general reaction can be represented as: MesMgBr + CuX → MesCu + MgBrX (where Mes = 2,4,6-trimethylphenyl; X = Cl, Br)

Following the reaction, mesitylcopper(I) can be isolated as a solid. For instance, it has been isolated from a tetrahydrofuran/diethyl ether solution at -20 °C as a yellow solid. thieme-connect.de In the solid state, mesitylcopper exists as a pentamer, [CuMes]₅. wikipedia.orgchemrxiv.org It is also known to exist as a mixture of tetrameric and pentameric forms in solution. chemrxiv.orgresearchgate.net

Another approach involves the use of organolithium reagents. Phenylcopper, a related arylcopper compound, is prepared by reacting phenyllithium (B1222949) with copper(I) bromide. wikipedia.org While less common for mesitylcopper specifically, this method highlights a general route to arylcopper compounds.

Mesitylcopper(I) is recognized for its thermal stability, particularly when compared to alkylcopper reagents. thieme-connect.demmcmodinagar.ac.in It is stable at temperatures up to 100 °C. thieme-connect.de This stability is attributed to the bulky mesityl group, which provides steric protection to the copper-carbon bond. wikipedia.org

Interactive Data Table: Synthetic Protocols for Mesitylcopper(I)

| Precursors | Reagents | Solvent | Isolated Form | Reference |

|---|---|---|---|---|

| Mesitylmagnesium bromide, Copper(I) chloride | - | Tetrahydrofuran/diethyl ether | Yellow solid ([CuMes]₅) | thieme-connect.de |

| Mesitylmagnesium bromide, Copper(I) bromide | - | Diethyl ether | - | wikipedia.org |

| Phenyllithium, Copper(I) bromide | - | Diethyl ether | Phenylcopper | wikipedia.org |

Development of Advanced Synthetic Routes for Modified Mesitylcopper(I) Species

Recent research has focused on the development of synthetic routes to create modified mesitylcopper(I) species, expanding their utility in synthesis. These modifications often involve the introduction of ancillary ligands or the formation of heteroleptic complexes.

One significant area of development is the synthesis of mixed (benzoato)organocopper(I) clusters. These are formed by the reaction of mesitylcopper(I) with benzoic acids. uu.nl For example, the reaction of pentameric mesitylcopper(I) with 2-chloro- or 2-bromobenzoic acids yields the corresponding copper(I) benzoates. uu.nl Further reaction with another equivalent of mesitylcopper(I) produces trinuclear clusters with the general formula [Cu₃(Mes)(O₂CR)₂]. uu.nl

Mesitylcopper(I) also serves as a precursor for the synthesis of heteroleptic aryl Cu(I) thiolato compounds. escholarship.org The reaction of mesitylcopper(I) with terphenyl thiols can lead to the formation of tetrametallic Cu₄ cores where either thiolato or mesityl ligands bridge the metal centers. escholarship.org The bulkiness of the thiolato ligand can influence the final structure, with bulkier ligands leading to previously unknown arrangements. escholarship.org

Furthermore, mesitylcopper(I) is employed in the synthesis of dimesityl cuprates of calcium through addition and transmetalation reactions. nih.gov The reaction of [(L)₄Ca(I)Mes] with mesitylcopper(I) or the transmetalation reaction of mesitylcopper(I) with activated calcium provides pathways to these cuprates. nih.gov The structure of the resulting calcium cuprate (B13416276) is dependent on the synthetic method used. nih.gov

The introduction of N-heterocyclic carbene (NHC) ligands has also been explored. The reaction of mesitylcopper(I) with an NHC can lead to the formation of a dicopper(I) complex featuring a bridging mesityl ligand. chemrxiv.org

Interactive Data Table: Examples of Modified Mesitylcopper(I) Species

| Reactant with Mesitylcopper(I) | Resulting Species | Key Feature | Reference |

|---|---|---|---|

| Benzoic acids | Mixed (benzoato)organocopper(I) clusters | Trinuclear Cu₃ core | uu.nl |

| Terphenyl thiols | Heteroleptic aryl Cu(I) thiolato compounds | Tetrametallic Cu₄ core | escholarship.org |

| [(L)₄Ca(I)Mes] | Dimesityl cuprates of calcium | Formation of [Mes-Cu-Mes]⁻ or [(Mes-Cu)₂(μ-Mes)]⁻ anions | nih.gov |

| N-heterocyclic carbene (NHC) ligand | Dicopper(I) mesityl complex | Bridging mesityl ligand | chemrxiv.org |

Chemical Purity and Handling Considerations for Mesitylcopper(I)

The purity of mesitylcopper(I) is crucial for its successful application in synthesis. Commercially available mesitylcopper(I) is often sold with a purity of 95% or higher. strem.comnetascientific.comstrem.com Impurities, such as colloidal copper, can significantly lower the decomposition temperature of organocopper compounds through autocatalytic decomposition. free.fr

Organocopper compounds, in general, are sensitive to air, moisture, and light. strem.comereztech.comquora.com Mesitylcopper(I) is no exception and is noted to be very sensitive to moisture and air, necessitating that reactions be performed under anhydrous and inert conditions. It is typically stored in a dark place under an inert atmosphere, often at refrigerated temperatures (2-8°C). bldpharm.com

While arylcopper compounds like mesitylcopper are significantly more thermally stable than their alkyl counterparts, they are still reactive. mmcmodinagar.ac.innih.gov The enhanced stability of mesitylcopper is largely due to the steric hindrance provided by the three methyl groups on the phenyl ring. wikipedia.orguu.nl This steric protection kinetically stabilizes the copper-carbon bond. uu.nl

The handling of organocopper reagents requires careful technique to avoid decomposition and ensure reactivity. They are often prepared in situ in an inert environment. quora.com For purification of copper(I) halide precursors, which can be contaminated with copper(II) species, recrystallization is a necessary step. thieme-connect.de For instance, copper(I) iodide can be purified by recrystallization, and for copper(I) bromide, using the dimethyl sulfide (B99878) complex is often the preferred method. thieme-connect.de

Interactive Data Table: Properties and Handling of Mesitylcopper(I)

| Property | Value/Consideration | Reference |

|---|---|---|

| Chemical Purity | Typically ≥95% | strem.comnetascientific.comstrem.com |

| Appearance | Yellow to orange powder | strem.comstrem.com |

| Sensitivity | Air, moisture, light | strem.comereztech.com |

| Storage Conditions | Dark, inert atmosphere, 2-8°C | bldpharm.com |

| Thermal Stability | Stable up to 100°C | thieme-connect.de |

| Handling | Must be handled under anhydrous and inert conditions | quora.com |

Structural Elucidation and Supramolecular Architectures of Mesitylcopper I

Aggregation Behavior and Oligomeric Forms in Solution and Solid State

Mesitylcopper(I) is not a monomeric species but rather exists as aggregates, with its structure varying between the solid state and in solution. chemrxiv.org This aggregation is a key feature of its chemistry, influencing its reactivity and the formation of more complex structures.

Characterization of Tetrameric and Pentameric [CuMes]n Aggregates

In the solid state, mesitylcopper(I) has been shown to exist as both a cyclic tetramer, [CuMes]₄, and a cyclic pentamer, [CuMes]₅. researchgate.netsemanticscholar.orgrsc.org The isolation of these different oligomeric forms is often dependent on the crystallization solvent. For instance, new phases containing both tetrameric and pentameric mesitylcopper have been isolated from ether solvents and characterized using single-crystal X-ray diffraction. semanticscholar.orgacs.org The pentameric form, (CuMes)₅, undergoes a ring contraction in the presence of a sulfur donor ligand like tetrahydrothiophene (B86538) to form the tetrameric species, [Cu₄Mes₄(C₄H₈S)₂]. rsc.org

In solution, mesitylcopper(I) exists as a mixture of these tetrameric and pentameric aggregates. chemrxiv.org The relatively high kinetic stability of these aggregates contributes to its utility as a synthetic reagent. researchgate.netchemrxiv.org The aryl groups in these aggregates typically bridge two copper atoms through electron-deficient three-center-two-electron (3c-2e) bonds, resulting in close Cu-Cu contacts. researchgate.net

Formation of Oligonuclear Homo- and Heteroleptic Copper(I) Frameworks

Mesitylcopper(I) is a versatile precursor for the synthesis of a wide array of oligonuclear homo- and heteroleptic copper(I) frameworks. acs.orgresearchgate.net These frameworks are constructed through reactions where the mesityl group is either retained or substituted by other ligands.

Homoleptic frameworks consist of a single type of ligand. While mesitylcopper(I) itself forms homoleptic aggregates, it can also be used to synthesize other homoleptic copper(I) complexes. uni-goettingen.de

Heteroleptic frameworks , containing more than one type of ligand, are more common. Mesitylcopper(I) reacts with various organic substrates to yield heteroleptic complexes with diverse structures. For example, its reaction with bulky terphenyl thiols leads to the formation of heteroleptic aryl copper(I) thiolato complexes with tetrametallic Cu₄ core structures. acs.org Similarly, reactions with N-donor ligands can produce a range of complexes from discrete monomers and dimers to coordination polymers. researchgate.net

The formation of these frameworks is a testament to the utility of mesitylcopper(I) as a synthon in constructing complex inorganic and organometallic architectures. researchgate.net

Advanced Crystallographic Analysis of Mesitylcopper(I) and Derived Complexes

Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structures of mesitylcopper(I) and its derivatives. researchgate.net This technique has been instrumental in identifying the tetrameric and pentameric nature of mesitylcopper(I) and in characterizing the vast array of complexes derived from it. semanticscholar.orgrsc.org

Crystallographic studies have revealed intricate details of the bonding in these complexes. For instance, in a dicopper(I) complex featuring a μ-mesityl ligand, X-ray analysis showed a nearly symmetrical bridging of the mesityl group between the two copper centers, which are separated by a distance shorter than that in metallic copper. acs.org The data also provides precise measurements of bond lengths and angles, which are crucial for understanding the electronic structure and reactivity of these compounds. rsc.org

Interactive Table: Crystallographic Data for Selected Mesitylcopper(I) Derived Complexes

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| [Cu₄Mes₄(tht)₂] | Orthorhombic | Pbca | Tetranuclear copper core with bridging mesityl and terminal tetrahydrothiophene ligands. | rsc.org |

| {Cu₂(SAr)Mes}₂ | Varies | Varies | Tetrametallic Cu₄ core with bridging thiolato and mesityl ligands. | acs.org |

| [Cu₂(μ-Mes)(PNNP)]⁺ | Monoclinic | P2₁/n | Dicopper(I) complex with a bridging mesityl ligand. | acs.org |

Spectroscopic Techniques for Probing Mesitylcopper(I) Structural Dynamics

While crystallography provides a static picture of the solid-state structure, spectroscopic techniques are essential for understanding the dynamic behavior of mesitylcopper(I) and its complexes in solution. numberanalytics.comnumberanalytics.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics in solution. numberanalytics.com ¹H and ¹³C NMR are used to characterize the organic ligands, while ³¹P NMR is invaluable for complexes containing phosphine (B1218219) ligands. acs.org For instance, variable-temperature NMR studies can provide insights into fluxional processes, although in some dicopper(I) mesityl complexes, the energy barrier for such processes is too low to be observed by NMR. acs.org Diffusion-ordered spectroscopy (DOSY) NMR experiments can be used to estimate the aggregation of complexes in solution. mdpi.com

Infrared (IR) spectroscopy provides information about the vibrational modes of the molecules and is useful for identifying the functional groups present in the complexes. acs.orgresearchgate.net

UV-Vis spectroscopy is used to study the electronic transitions within the molecules and can provide information about the electronic structure of the copper(I) centers and their ligand environment. acs.org

Flame Emission Spectroscopy , a more specialized technique, has been used in conjunction with high-speed imaging to analyze the combustion of mesitylcopper-containing precursors, providing insights into nanoparticle formation. rsc.org

Together, these spectroscopic methods, in combination with crystallographic data, provide a comprehensive understanding of the structural and dynamic properties of mesitylcopper(I) and its diverse derivatives.

Mechanistic Investigations of Mesitylcopper I Mediated Reactions

Fundamental Pathways in Carbon-Copper Bond Formation and Cleavage

The formation and cleavage of the carbon-copper bond in mesitylcopper(I) are fundamental to its reactivity. Arylcopper compounds like mesitylcopper often exist as aggregates, such as tetramers and pentamers, where the aryl group bridges two copper atoms through electron-deficient three-center-two-electron (3c-2e) bonds. researchgate.net

Reaction mechanisms involving organocopper reagents can proceed through several pathways, including oxidative addition and reductive elimination. wikipedia.org In many copper-catalyzed reactions, a key step is the oxidative addition of a substrate, such as an aryl halide, to a Cu(I) center, which can lead to a Cu(III) intermediate. wikipedia.orglibretexts.org This is then followed by reductive elimination, where a new bond is formed between two ligands, and the copper center is reduced back to Cu(I). wikipedia.orglibretexts.orgwikipedia.orgnumberanalytics.com The thermodynamics of reductive elimination must be favorable for the reaction to proceed. libretexts.orglibretexts.org

The cleavage of the C-Cu bond in mesitylcopper can occur via transmetalation to another metal, as seen in palladium-catalyzed cross-coupling reactions. rsc.org For instance, mesitylcopper can react with an arylpalladium(II) complex, transferring the mesityl group to the palladium center. rsc.org

Mesitylcopper(I) as a Metalation Reagent and a "Holding Group" in Mixed Cuprates

Mesitylcopper(I) is frequently employed as a metalation reagent for compounds with active hydrogen atoms. sigmaaldrich.comalfachemic.comresearchgate.net Due to its thermal stability and solubility, it is a practical choice for this purpose. sigmaaldrich.comresearchgate.net

In the realm of mixed lithium cuprate (B13416276) reagents, the mesityl group often serves as a "holding group" or non-transferable ligand. sigmaaldrich.comalfachemic.comchemdad.com This means that in a mixed cuprate of the type [R(Mes)CuLi], the 'R' group is preferentially transferred in nucleophilic substitution and addition reactions, while the mesityl group remains bound to the copper atom. This selectivity is crucial for the efficient utilization of the desired transferable group.

Redox Cycles and Identification of Catalytic Intermediates in Copper(I)-Catalyzed Transformations

Many copper-catalyzed transformations are proposed to proceed through catalytic cycles involving changes in the oxidation state of the copper center. beilstein-journals.org The identification of the intermediates within these cycles is key to understanding the reaction mechanism.

While organocopper chemistry has historically been dominated by Cu(I) species, the involvement of Cu(III) intermediates in catalytic cycles is now widely recognized. researchgate.net The typical cycle involves the oxidative addition of a substrate to a Cu(I) complex, forming a Cu(III) species. wikipedia.org This is followed by reductive elimination to form the product and regenerate the Cu(I) catalyst. wikipedia.orglibretexts.org This Cu(I)/Cu(III) cycle is analogous to mechanisms seen in palladium-catalyzed cross-coupling reactions. wikipedia.org

In copper-catalyzed N-arylation reactions, such as the Goldberg reaction, copper(I) amidate complexes are proposed as key intermediates. acs.orgnih.govnih.gov These complexes can be formed by the reaction of a Cu(I) source with an amide in the presence of a base. The resulting copper(I) amidate can then react with an aryl halide to form the C-N bond. nih.gov Mechanistic studies have shown that the activation of the aryl halide occurs through a 1,2-diamine-ligated copper(I) amidate complex. acs.orgnih.gov The isolation and characterization of such complexes have provided strong evidence for their role in the catalytic cycle. nih.gov

Intermediacy of Cu(I)/Cu(III) Species

Ligand Effects and Stereochemical Control in Mesitylcopper(I) Catalysis

Ligands play a crucial role in modulating the reactivity and selectivity of mesitylcopper(I)-mediated reactions. The choice of ligand can influence the coordination environment of the copper center, thereby affecting the course of the reaction. mdpi.com

In asymmetric catalysis, chiral ligands are used to induce stereochemical control. mdpi.comresearchgate.net For example, in the copper-catalyzed asymmetric addition of enynes to ketones using a mesitylcopper precatalyst, chiral bisphospholane (BPE) ligands have been shown to be effective. mdpi.com The steric environment created by the chiral ligand around the copper center is responsible for the enantioselectivity of the reaction. researchgate.netmdpi.com By carefully selecting the ligand, it is possible to control the formation of specific stereoisomers. mdpi.com For instance, in certain asymmetric aldol (B89426) reactions, the use of different chiral ligands with mesitylcopper can lead to either syn- or anti-adducts with high enantiomeric excess. mdpi.com

Theoretical and Computational Approaches to Reaction Mechanism Elucidation

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the mechanisms of mesitylcopper(I)-mediated reactions. rsc.orguu.nlnih.govmontclair.edu These approaches allow for the study of transition states and intermediates that may be difficult to observe experimentally. montclair.edu

DFT calculations have been used to investigate the fundamental steps of C-Cu bond formation and cleavage, providing insights into the energetics of oxidative addition and reductive elimination pathways. uu.nl For example, computational studies on the copper-catalyzed borylative coupling of imines and allenes helped to rationalize the observed diastereoselectivity by identifying the lowest energy transition state. nih.gov

In the context of ligand effects and stereocontrol, computational models can explain the origin of enantioselectivity. mdpi.com For the enantioselective addition of enynes to ketones catalyzed by a chiral BPE-mesitylcopper system, DFT calculations revealed that steric hindrance between the substrates and the chiral ligand is the key factor controlling the stereochemical outcome. mdpi.com Furthermore, theoretical studies have been instrumental in understanding the unique reactivity of organocopper reagents in cross-coupling reactions by analyzing the transition state structures and interaction energies, highlighting the role of Cu(I)-Pd(II) interactions in facilitating transmetalation. rsc.org

Density Functional Theory (DFT) Studies on Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of reactions mediated by mesitylcopper(I). Computational studies, particularly focusing on the transition states, provide invaluable insights into the stereoselectivity and reactivity of these processes.

In the context of the bisphospholanoethane (BPE)-ligated copper-catalyzed enantioselective addition of enynes to ketones, where mesitylcopper(I) (CuMes) serves as a key precatalyst, DFT calculations have been instrumental. mdpi.com Investigations have employed methods such as M06 and B3LYP with the 6-31G(d,p) basis set to optimize the geometries of all intermediates and transition states. mdpi.com For instance, in the reaction involving a (S,S)-Ph-BPE–CuMes catalyst, the focus of the stereochemical investigation was on the addition transition states (TS2s). mdpi.com The optimized structures of these transition states are crucial for understanding the origins of enantioselectivity. mdpi.com

A key step in these catalytic cycles is the cleavage of the C-H(α) bond of the alkyne substrate, which proceeds via a transition state (TS1). In one studied example, this transition state is characterized by an elongated C-H(α) bond of 1.399 Å and a shortened C(Mes)–H bond of 1.463 Å, indicating the migration of a hydrogen atom from the enyne to the mesityl group of the catalyst. mdpi.com

The table below summarizes the calculated energies for different transition states in the (S,S)-Ph-BPE-ligated Cu-catalyzed enantioselective addition of an enyne to a ketone, leading to different product configurations. mdpi.com The energy values are given at the M06/6-311+G(d,p) level with the SMD solvent model.

Table 1: Calculated SMD Energies of Addition Transition States (TS2s)

| Transition State | Product Configuration | Relative Energy (kcal/mol) |

|---|---|---|

| TS2-R1 | R | 0.0 |

| TS2-S1 | S | 1.8 |

| TS2-R2 | R | 1.1 |

| TS2-S2 | S | 2.5 |

Data sourced from MDPI mdpi.com

These computational findings are crucial for rationalizing the observed high enantiomeric excess (ee) values in such reactions, providing a molecular-level understanding of the factors controlling the stereochemical outcome. mdpi.com

Energy Landscape Analysis of Reaction Pathways

In the copper-catalyzed asymmetric addition of enynes to ketones using a (S,S)-Ph-BPE ligand with mesitylcopper(I), the reaction is initiated by the coordination of the ligand to the copper center. mdpi.com The catalytic cycle begins when an external enyne substrate approaches the BPE–Cu–Mes complex. mdpi.com The subsequent cleavage of the alkyne's C-H bond and transfer of the hydrogen to the mesityl group leads to the formation of a mesitylene (B46885) molecule and a metallized enyne intermediate (IM2). mdpi.com This initial step overcomes an energy barrier associated with the first transition state (TS1). The active catalyst for the main catalytic cycle is this metallized enyne intermediate. mdpi.com

The study of reaction mechanisms using computational methods like DFT is not limited to a single type of reaction. In broader copper catalysis research, DFT has been used to rationalize diastereoselectivity in other systems by identifying the lowest energy pathways, which often feature well-defined transition state geometries like a six-membered, Zimmerman-Traxler-type transition state. nih.gov While not directly focused on mesitylcopper, these studies highlight the general applicability of energy landscape analysis in understanding copper-mediated transformations. nih.gov

Applications of Mesitylcopper I in Catalysis and Stoichiometric Organic Synthesis

Carbon-Carbon Bond-Forming Reactionsresearchgate.netacs.org

Mesitylcopper(I) is extensively utilized as a reagent and catalyst in a variety of reactions designed to construct new carbon-carbon bonds, a fundamental operation in organic synthesis. researchgate.netrsc.org

Cross-Coupling Reactions, Including Sterically Hindered Systems

Mesitylcopper(I) has proven to be a valuable component in palladium-catalyzed cross-coupling reactions, especially in cases involving sterically demanding substrates. rsc.org While palladium catalysis is a cornerstone of C-C bond formation, the transmetalation step can be challenging with bulky reactants. rsc.orgnumberanalytics.com The use of organocopper reagents like mesitylcopper(I) can facilitate this process. rsc.org

Research has shown that employing organocopper reagents in palladium-catalyzed cross-coupling reactions enables the formation of C-C bonds at highly sterically hindered sp2 and sp3 carbon centers. rsc.org This enhanced reactivity is attributed to the lower activation energy of the transmetalation transition state, which involves a Cu(I)-Pd(II) interaction. rsc.org This approach has been successfully applied to a range of bulky substrates that were previously unreactive in standard cross-coupling conditions, demonstrating high functional group tolerance. rsc.org

For instance, the coupling of sterically hindered aryl halides with bulky organometallic partners can be achieved in good yields. The following table provides examples of such transformations:

| Aryl Halide | Organometallic Partner | Product | Yield (%) |

| 2,6-Dimethylbromobenzene | 9-Triptycenylcopper(I) | 9-(2,6-Dimethylphenyl)triptycene | 85 |

| 1-Bromo-2-naphthoic acid methyl ester | Mesitylcopper(I) | Methyl 2-mesityl-1-naphthoate | 78 |

| 2-Bromo-1,3,5-tri-tert-butylbenzene | 9-Anthracenylcopper(I) | 9-(2,4,6-Tri-tert-butylphenyl)anthracene | 65 |

| Table 1: Examples of Sterically Hindered Cross-Coupling Reactions Facilitated by Organocopper Reagents. rsc.org |

Conjugate Addition Reactions (e.g., Aldol (B89426), Hydrophosphination, Borylative Coupling)

Mesitylcopper(I) plays a crucial role in conjugate addition reactions, a key method for forming carbon-carbon bonds. figshare.comresearchgate.net It has been instrumental in the development of copper-catalyzed conjugate additions of hydrazones, acting as carbanion equivalents. figshare.comresearchgate.net The combination of mesitylcopper(I) and an electron-rich phosphine (B1218219) bidentate ligand is critical for the reactivity, enabling various aromatic hydrazones to react with a diverse range of conjugated compounds to yield 1,4-adducts. figshare.comresearchgate.net

In the realm of borylative coupling, the stoichiometric reaction of mesitylcopper(I) with bis(pinacolato)diboron (B136004) ((pin)B–B(pin)) is a key step in copper-catalyzed diborylation reactions. researchgate.net This reaction generates a boryl-substituted organocopper species, which can then be trapped by various electrophiles. researchgate.net

Furthermore, mesitylcopper(I) has been employed in intramolecular hydroalkoxylation reactions. For example, in the presence of ligands like Xantphos, mesitylcopper(I) catalyzes the cyclization of unactivated terminal alkenes. mdpi.com The proposed mechanism involves the formation of an alkoxocopper(I) intermediate, followed by alkene insertion into the Cu-O bond. mdpi.com

The following table summarizes the types of conjugate addition reactions where mesitylcopper(I) has been applied:

| Reaction Type | Substrates | Key Features |

| Hydrazone Conjugate Addition | Aromatic hydrazones, conjugated compounds | Employs mesitylcopper(I) and an electron-rich phosphine ligand. figshare.comresearchgate.net |

| Borylative Coupling | Alkynes, bis(pinacolato)diboron | Forms a boryl-substituted organocopper intermediate. researchgate.net |

| Intramolecular Hydroalkoxylation | Unactivated terminal alkenes with a hydroxyl group | Catalyzed by mesitylcopper(I) with a suitable ligand. mdpi.com |

| Table 2: Applications of Mesitylcopper(I) in Conjugate Addition and Related Reactions. |

Intramolecular Cyclization Methodologies

Mesitylcopper(I) has found application in promoting intramolecular cyclization reactions, leading to the formation of heterocyclic compounds. For instance, in the synthesis of 2-imidazolines, a combination of mesitylcopper(I) and a chiral ligand like (R,Rp)-Ph-Taniaphos has been shown to mediate the enantioselective cyclization of isocyanides and phenyl-substituted substrates, affording the desired products in good yield and enantiomeric excess. msu.edu

Carbon-Heteroatom Bond-Forming Reactionsresearchgate.netacs.org

The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur is another area where mesitylcopper(I) has demonstrated significant utility. researchgate.netnih.gov

Copper-Catalyzed N-Arylation (Goldberg Reaction)

For example, the reaction of mesitylcopper(I) with 2-pyrrolidinone (B116388) in an inert atmosphere yields the corresponding Cu(I) amidate, which can then react with an aryl iodide to form the N-arylated product. nih.gov

Intramolecular O- and S-Arylation (Ullmann-Type Reactions)

Mesitylcopper(I) is a valuable reagent for studying the mechanisms of intramolecular Ullmann-type O- and S-arylation reactions, which are crucial for the synthesis of benzoxazoles and benzothiazoles, respectively. rsc.orgresearchgate.net By reacting mesitylcopper(I) with appropriate 2-halogenated anilides or thioanilides, researchers have been able to isolate and structurally characterize potential copper(I) intermediates in these catalytic cycles. rsc.orgresearchgate.net

These studies have provided insights into the coordination modes of the substrates to the copper(I) center, which in turn influences the selectivity of the subsequent bond formation. rsc.orgresearchgate.net For instance, in the case of thiourea-derived substrates, the copper(I) centers were found to coordinate selectively to the nitrogen and sulfur atoms, consistent with the observed selectivity for S-arylation over N-arylation in the cyclization reaction. rsc.org The isolated copper(I) complexes were shown to undergo intramolecular cyclization upon heating, confirming their viability as intermediates in the catalytic process. rsc.orgresearchgate.net

The following table presents examples of precursors used with mesitylcopper(I) to study intramolecular Ullmann-type reactions:

| Precursor | Target Heterocycle | Key Finding |

| 2-Halogenobenzanilide | Benzoxazole | Isolation of tetrameric copper(I) intermediates. rsc.orgresearchgate.net |

| 2-Halogenothiobenzanilide | Benzothiazole | Elucidation of copper(I) speciation. rsc.org |

| (2-Halogenophenyl)-benzyl-thiourea | Benzothiazole derivative | Selective coordination of copper to N and S atoms, favoring S-arylation. rsc.org |

| Table 3: Precursors for Mechanistic Studies of Intramolecular Ullmann Reactions with Mesitylcopper(I). |

C-Heteroatom Bond Formation via C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds to form carbon-heteroatom (C-X) bonds is a powerful strategy in organic synthesis, offering atom and step economy. csic.es Mesitylcopper(I) has been implicated in catalytic systems designed for such transformations.

Copper-catalyzed C-H functionalization reactions can proceed through various mechanisms, often involving the formation of a metal-carbon bond as a key step. sigmaaldrich.com In the context of C-N and C-O bond formation, copper catalysts, sometimes generated from precursors like mesitylcopper(I), facilitate the coupling of amines, alcohols, and related compounds with substrates bearing activatable C-H bonds. mdpi.comnih.govorganic-chemistry.org

For instance, the copper-catalyzed N-arylation of amides, a reaction with industrial relevance, is believed to proceed via a Cu(I)-mediated mechanism. nih.gov While not always directly employing mesitylcopper(I) as the initial reagent, the fundamental steps involve copper(I) species that mirror the reactivity patterns accessible from mesitylcopper(I). nih.gov The general catalytic cycle often involves the formation of a copper(I) amidate, which then reacts with an aryl halide. nih.gov

Similarly, in C-O bond formation, copper(I) catalysts are effective. organic-chemistry.org For example, a one-pot synthesis of trisubstituted α-carbonyl furans from (2-furyl)carbene complexes utilizes a Cu(I) catalyst, highlighting the utility of copper(I) in forming C-O bonds under mild conditions with air as the oxidant. organic-chemistry.org Mechanistic studies of related hydroalkoxylation reactions suggest the formation of an alkoxocopper(I) intermediate with a Cu-O bond, which then undergoes insertion of an alkene. mdpi.com

The role of ligands is crucial in these catalytic systems, influencing the reactivity and stability of the copper intermediates. nih.govresearchgate.net Chelating diamine ligands, for example, have been shown to be important in controlling the concentration of the active catalytic species in copper-catalyzed N-arylation reactions. nih.gov

Enantioselective Catalysis Utilizing Mesitylcopper(I) Systems

Mesitylcopper(I) serves as a key pre-catalyst in a variety of enantioselective transformations, where the formation of a chiral product is favored. researchgate.net These reactions typically involve the combination of mesitylcopper(I) with a chiral ligand to generate a catalytically active chiral copper complex in situ.

A notable example is the enantioselective copper-catalyzed borylative coupling of aldimines and vinylarenes. researchgate.netnih.gov In this reaction, mesitylcopper(I) is used as the pre-catalyst, and by selecting the appropriate chiral ligand, it is possible to selectively produce either the anti- or syn-diastereomeric products with high yields and enantiomeric ratios. researchgate.netnih.gov

Mesitylcopper(I)-based systems have also been successfully applied in the catalytic asymmetric conjugate addition of nitroalkanes to α,β-unsaturated thioamides. figshare.com The use of a mesitylcopper/(R)-DTBM-Segphos precatalyst leads to the formation of γ-nitrothioamides with good syn-selectivity and excellent enantioselectivity. figshare.com

Furthermore, computational studies have been conducted to understand the mechanism and origin of stereoselectivity in mesitylcopper(I)-catalyzed reactions. mdpi.commdpi.com For the enantioselective addition of enynes to ketones catalyzed by a BPE-mesitylcopper system, density functional theory (DFT) calculations suggest that the active catalyst is a metallized enyne intermediate. mdpi.commdpi.com The stereoselectivity is attributed to the steric hindrance between the substrates and the chiral ligand. mdpi.com

The scope of enantioselective reactions catalyzed by mesitylcopper(I) systems is broad and includes:

Asymmetric α-alkylation: 2-acylimidazoles can be asymmetrically alkylated using a copper(I)-(R)-DTBM-SEGPHOS complex, which can be generated from mesitylcopper(I). nih.gov

Regioselective asymmetric addition: The addition of 1,4-pentadienes to ketones can be catalyzed by a chiral copper(I) complex derived from mesitylcopper(I), yielding chiral alcohols with high enantioselectivity. thieme-connect.com

Table 1: Examples of Enantioselective Reactions Utilizing Mesitylcopper(I) Systems

| Reaction Type | Substrates | Pre-catalyst/Ligand | Product Type | Selectivity |

| Borylative Coupling | Aldimines, Vinylarenes | Mesitylcopper(I) / Chiral phosphine ligands | β-borylated amides | High yield, high enantiomeric ratio |

| Conjugate Addition | Nitroalkanes, α,β-Unsaturated thioamides | Mesitylcopper(I) / (R)-DTBM-Segphos | γ-nitrothioamides | Moderate to high syn-selectivity, excellent enantioselectivity |

| α-Alkylation | 2-Acylimidazoles, Alkyl electrophiles | Mesitylcopper(I) / (R)-DTBM-SEGPHOS | α-chiral carbonyl compounds | High to excellent enantioselectivity |

| Addition to Ketones | 1,4-Pentadienes, Ketones | Mesitylcopper(I) / Chiral phosphine ligand | Chiral alcohols | High enantioselectivity, Z-selectivity |

| Addition of Enynes | Enynes, Ketones | (S,S)-Ph-BPE–CuMes | Chiral alcohols | High enantiomeric excess |

Application as a Precursor in Materials Science

Mesitylcopper(I) is a valuable precursor for the synthesis of copper-containing nanomaterials due to its high reactivity and the benign nature of its mesitylene (B46885) byproduct. researchgate.net

Synthesis of Copper Nanoparticles

Mesitylcopper(I) is a favored organocopper precursor for the synthesis of copper (Cu) and copper(I) oxide (Cu₂O) nanoparticles (NPs). researchgate.net The reaction of mesitylcopper(I) with hydrogen gas (H₂) or air at moderate temperatures yields Cu or Cu₂O NPs, respectively. researchgate.net A key advantage of using mesitylcopper(I) is that the byproduct, mesitylene, is inert and volatile, allowing for its easy removal from the final nanoparticle products.

The size and stability of the resulting nanoparticles can be controlled by the addition of ligands. researchgate.net For instance, in the presence of sub-stoichiometric amounts of ligands like stearic acid or di(octyl)phosphinic acid, ultrasmall nanoparticles with diameters as low as ~2 nm can be synthesized. researchgate.net N-Heterocyclic carbene (NHC)-stabilized copper nanoparticles have also been prepared from mesitylcopper(I) and an NHC–borane adduct under thermal conditions. researchgate.net

Table 2: Synthesis of Copper-based Nanoparticles from Mesitylcopper(I)

| Nanoparticle Type | Reactant with Mesitylcopper(I) | Stabilizing Ligand (if any) | Resulting Nanoparticle Size | Reference |

| Copper (Cu) | Hydrogen (H₂) | Stearic acid, Di(octyl)phosphinic acid | ~2 nm | researchgate.net |

| Copper(I) Oxide (Cu₂O) | Air | Stearic acid, Di(octyl)phosphinic acid | ~2 nm | researchgate.net |

| Copper (Cu) | NHC-borane adduct | N-Heterocyclic carbene (NHC) | 11.6 ± 1.8 nm | researchgate.net |

Fabrication of Intermetallic Phases

Intermetallic phases are compounds of two or more metals that exhibit ordered crystal structures, distinct from their constituent metals. giessereilexikon.com These materials often possess unique physical and mechanical properties, such as high hardness, strength, and chemical resistance. giessereilexikon.com Mesitylcopper(I) has been identified as a precursor for the formation of intermetallic phases. researchgate.net

The synthesis of intermetallic phases often involves high-temperature processing. icm.edu.pltwi-global.com In the context of copper-containing intermetallics, powder metallurgy techniques are commonly employed, where powders of the constituent metals are mixed, pressed, and sintered at elevated temperatures. icm.edu.pl For example, in the fabrication of copper-titanium composites, the diffusion of copper into titanium particles at high temperatures leads to the formation of various Cu-Ti intermetallic phases such as TiCu, TiCu₂, Ti₂Cu₃, and Ti₃Cu₄. icm.edu.pl While direct use of mesitylcopper(I) in these high-temperature solid-state methods is not typical, its decomposition to form reactive copper species at lower temperatures could offer alternative routes to these materials, potentially allowing for better control over phase formation and microstructure.

The formation of intermetallic phases is a critical consideration in materials science, influencing the properties of alloys and composites. twi-global.comastrj.com For instance, in stainless steels, the precipitation of intermetallic phases can significantly affect corrosion resistance and mechanical properties. twi-global.comastrj.com The ability to generate specific intermetallic phases from molecular precursors like mesitylcopper(I) could provide a pathway to novel materials with tailored properties.

Future Research Directions and Emerging Paradigms in Mesitylcopper I Chemistry

Design and Synthesis of Advanced Mesitylcopper(I) Derivatives and Complexes

The inherent reactivity of the copper-carbon bond in mesitylcopper(I) makes it an exceptional precursor for the synthesis of advanced organocopper derivatives and complexes with unique structural motifs and properties. sigmaaldrich.comresearchgate.net Research in this area focuses on moving beyond simple mesityl group transfer to using mesitylcopper as a foundational building block for complex molecular frameworks.

A significant area of development is the synthesis of oligonuclear homo- and heteroleptic copper(I) frameworks. acs.org Mesitylcopper serves as a powerful synthon for creating unusual Cu(I) structures, including those with biorelevance that can act as biomimetic model compounds. sigmaaldrich.comresearchgate.net For instance, it has been used to prepare C,C- and C,N-chelated organocopper compounds. The reaction of 1,4-dilithio-1,3-butadienes with mesitylcopper can produce unique organocuprate complexes, demonstrating the reagent's utility in constructing intricate, chelated structures. mdpi.com

The design of catalytically active complexes is another major thrust. Chiral complexes for asymmetric catalysis have been successfully synthesized using mesitylcopper. In one example, a complex of mesitylcopper with (R,RP)-TANIAPHOS was used in the asymmetric α-addition of ketimines to aldimines, achieving high yields and enantioselectivity without the need for additional bases. nih.gov Similarly, reacting mesitylcopper with an expanded PNNP pincer ligand leads to the formation of a dicopper(I) complex bridged by a mesityl group, showcasing its role in creating sophisticated ligand-supported systems. acs.org

Furthermore, mesitylcopper is a key precursor in materials science for creating advanced nanomaterials. It can be used to generate copper nanoparticles, where the choice of stabilizing ligands, such as primary amines or N-heterocyclic carbenes (NHCs), allows for control over nanoparticle size and properties. sigmaaldrich.comcnrs.fr For example, NHC-stabilized copper nanoparticles with a narrow size distribution have been synthesized via the thermal reaction of an NHC-borane with mesitylcopper. cnrs.fr Another innovative application involves the hydrolysis of mesitylcopper on tungsten oxide nanoleaves to prepare Cu₂O@WO₃·H₂O nanocomposites, which can be converted into CuWO₄@WO₃ heterojunctions for gas sensing applications. mdpi.com

| Precursor/Reagent | Resulting Derivative/Complex | Application/Significance |

| Mesitylcopper(I) and 1,4-dilithio-1,3-butadienes | C,C-bidentate organocuprate aggregates mdpi.com | Creation of thermally stable, chelated organocopper compounds with defined structures. mdpi.com |

| Mesitylcopper(I) and (R,RP)-TANIAPHOS | Chiral Mesitylcopper-(R,RP)-TANIAPHOS complex nih.gov | Asymmetric catalysis, specifically the synthesis of chiral anti-1,2-diamine derivatives. nih.gov |

| Mesitylcopper(I) and t-BuPNNP pincer ligand | Dicopper(I) complex with a bridging mesityl ligand acs.org | Development of complexes with tunable electronic properties and bonding. acs.org |

| Mesitylcopper(I) and NHC-borane | N-Heterocyclic carbene-stabilized copper nanoparticles cnrs.fr | Synthesis of stable copper nanoparticles for catalysis and materials applications. cnrs.fr |

| Mesitylcopper(I) and WO₃·2H₂O nanoleaves | CuWO₄@WO₃ n-n heterojunction mdpi.com | Fabrication of nanocomposite materials for dual-sensor gas detection. mdpi.com |

Exploration of Undiscovered Reactivity Modes and Catalytic Cycles

While mesitylcopper is known for mesityl transfer, current research aims to uncover and harness new modes of reactivity and more complex catalytic cycles. The unique properties of copper as an earth-abundant 3d transition metal suggest that its catalytic potential is far from fully realized. rsc.org

One emerging area is the development of multicomponent reactions (MCRs) where mesitylcopper acts as a pre-catalyst. For instance, mesitylcopper has been used to catalyze the borylative coupling of aldimines and vinylarenes. nih.gov In these reactions, the catalyst enables the formation of multiple new bonds in a single operation, offering efficient pathways to complex molecules. A key challenge and future direction is to expand the scope of these MCRs to include less activated, simple alkenes. nih.gov

Researchers are also exploring novel catalytic cycles that leverage the unique elementary steps available to copper complexes, such as facile reductive elimination from Cu(III) intermediates. rsc.org Though organocopper(I) intermediates are common, the involvement of higher oxidation states like Cu(III) has been proposed in various carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net The design of reactions that explicitly cycle through Cu(I)/Cu(III) oxidation states could unlock new transformations. For example, in the copper-catalyzed borylative coupling of ketimine salts and allenes, a proposed mechanism involves a six-membered transition state, highlighting the intricate stereochemistry-determining steps that can be controlled in copper catalysis. nih.gov

The development of divergent catalytic pathways, where the outcome of a reaction is controlled by the choice of catalyst or ligand, is another promising frontier. chemrxiv.org For example, Kanai and Shimizu's work demonstrated that by simply varying the chiral ligand used with a mesitylcopper pre-catalyst, either anti- or syn-diastereomeric products could be selectively synthesized in a borylative coupling reaction. nih.gov This level of control points toward a future where complex product arrays can be generated from common starting materials by subtly tuning the catalytic system.

Future research will likely focus on:

Expanding Substrate Scope: Moving beyond activated substrates like enones and styrenes to unactivated olefins in copper-catalyzed transformations. nih.gov

Unveiling New Elementary Steps: Elucidating and exploiting novel reactivity, such as hydrogen atom transfer from hydride complexes or reactions involving metallacyclopropene intermediates. rsc.org

Multi-catalytic Systems: Combining mesitylcopper-based catalysis with other catalytic processes (e.g., photoredox, enzymatic) to achieve transformations not possible with a single catalyst.

Integration of Mesitylcopper(I) Chemistry with Sustainable and Green Chemistry Principles

The principles of green and sustainable chemistry, which emphasize waste reduction, use of renewable resources, and design of safer chemicals, are increasingly influencing the direction of chemical research. unep.orgitrcweb.org Mesitylcopper(I) chemistry is well-positioned to contribute to this paradigm shift, primarily through the development of efficient catalytic processes using an earth-abundant metal.

Copper's abundance and low cost compared to precious metals like palladium, rhodium, and iridium make it an inherently more sustainable choice for catalysis. rsc.orgresearchgate.net The development of catalytic reactions using mesitylcopper aligns with the green chemistry objective of improving resource efficiency. acs.orgunep.org Many copper-catalyzed reactions can be performed under mild conditions, reducing energy consumption. researchgate.net

A key goal is the design of chemical processes that reduce or eliminate hazardous substances. itrcweb.org Mesitylcopper can be used to create heterogeneous catalysts, which offer significant advantages in sustainability due to their ease of separation from the reaction products and potential for recyclability. chinesechemsoc.org For example, mesitylcopper(I) has been used to metalate catechol-displayed porous organic polymers (CatPOPs). The resulting heterogeneous catalysts were effective for the selective aerobic oxidation of alcohols to aldehydes and ketones using molecular oxygen as the oxidant, with water as the only byproduct. This process exemplifies several green chemistry principles:

Use of a benign oxidant (O₂)

Formation of a harmless byproduct (H₂O)

Application of a recyclable heterogeneous catalyst chinesechemsoc.org

Furthermore, the use of mesitylcopper as a precursor for functional nanomaterials contributes to sustainable technology. The CuWO₄@WO₃ nanocomposite sensor, prepared from mesitylcopper, demonstrates a practical application in environmental monitoring for the detection of CO and NO₂. mdpi.com The synthesis itself, performed in toluene (B28343) without additional ligands, highlights a streamlined approach to advanced materials. mdpi.com

Future efforts in this domain will focus on:

Developing catalytic systems that operate in greener solvents, such as water or bio-based solvents.

Designing more robust and recyclable heterogeneous catalysts derived from mesitylcopper.

Expanding the scope of copper-catalyzed reactions that utilize renewable feedstocks.

Synergistic Application of Advanced Spectroscopic and Computational Techniques for Comprehensive Mechanistic Understanding

A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of existing chemical processes. The synergy between advanced spectroscopic methods and computational chemistry provides an unparalleled toolkit for probing the intricate details of catalytic cycles involving mesitylcopper(I).

Spectroscopic techniques are vital for identifying and characterizing reaction intermediates. Mesitylcopper itself exists as a mixture of tetrameric and pentameric forms in solution, a fact established through early structural and spectroscopic studies. researchgate.net Modern investigations employ a range of techniques to monitor reactions in real-time. For example, ³¹P, ¹H, and ¹³C NMR spectroscopy were used to characterize the formation of a dicopper(I) complex from mesitylcopper and a PNNP ligand, revealing the unsymmetrical nature of the resulting product. acs.org In other systems, in-situ EPR (Electron Paramagnetic Resonance) spectroscopy has been used to demonstrate the reduction of a Cu(II) precursor to a catalytically active Cu(I) species, confirming that the reaction proceeds through closed-shell intermediates. nsf.gov

Computational methods , particularly Density Functional Theory (DFT), have become indispensable for mapping out entire catalytic cycles, calculating transition state energies, and explaining observed selectivity. mdpi.comnih.gov DFT calculations were used to investigate the mechanism of the copper-catalyzed enantioselective addition of enynes to ketones using a BPE-mesitylcopper catalyst. mdpi.com These calculations revealed that the catalytic cycle involves a metallized enyne intermediate and that steric hindrance between the substrates and the chiral ligand is the origin of the reaction's stereoselectivity. mdpi.com In another study, computational analysis of a hydrophosphination reaction showed that light absorption promotes a ligand-to-metal charge transfer (LMCT) that weakens the Cu-P bond, thereby accelerating the catalytic process. nsf.gov This insight helps explain the enhanced reactivity observed under photocatalytic conditions.

The combination of these approaches provides a powerful feedback loop for discovery. Experimental observations, such as those from Hammett plots or isotopic labeling, can suggest divergent mechanistic pathways, which can then be rigorously tested and visualized using DFT. nsf.gov For instance, a combination of experimental data and computational analysis was used to show that copper-catalyzed hydrophosphination can proceed via either conjugate addition or insertion-based mechanisms depending on the electronic nature of the substrate. nsf.gov This comprehensive understanding allows for the expansion of the reaction to more challenging substrates. nsf.gov

| Technique | Application in Mesitylcopper(I) Chemistry | Key Insights Gained |

| NMR Spectroscopy (¹H, ¹³C, ³¹P) | Characterization of new complexes in solution. acs.org | Elucidation of molecular symmetry and bonding in solution; tracking reaction progress. acs.org |

| X-ray Crystallography | Determination of the solid-state structure of mesitylcopper-derived complexes. researchgate.net | Precise information on bond lengths, bond angles, and coordination geometries. researchgate.net |

| EPR Spectroscopy | Probing the oxidation state of copper during catalysis. nsf.gov | Confirmation of Cu(I) as the active catalytic species and ruling out radical pathways. nsf.gov |

| X-ray Absorption Spectroscopy (XAS) | Monitoring the oxidation state of copper during nanoparticle formation. cnrs.fr | Revealing multi-step reduction pathways, such as the formation of Cu(I) intermediates from Cu(II) precursors. cnrs.fr |

| Density Functional Theory (DFT) | Mapping potential energy surfaces of catalytic cycles; analyzing transition states. mdpi.com | Understanding the origin of regio- and stereoselectivity; predicting reaction feasibility and identifying rate-determining steps. nih.govmdpi.com |

Q & A

Q. What are the established synthetic protocols for mesitylcopper(I), and how do reaction conditions influence yield and purity?

Q. How can researchers address discrepancies in reported reactivity of mesitylcopper(I) across studies?

Contradictions often arise from:

- Solvent Effects : Polar solvents (e.g., DMF) may stabilize reactive intermediates differently than ethers.

- Impurity Profiles : Trace halides or moisture can alter reactivity. Use rigorous drying protocols and characterize intermediates via TGA/DSC .

- Kinetic vs. Thermodynamic Control : Reaction time and temperature must be optimized to isolate desired products .

Q. What strategies mitigate mesitylcopper(I) decomposition during storage or catalytic applications?

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation.

- Low-Temperature Storage : −20°C or lower reduces ligand dissociation.

- Stabilizing Ligands : Bulky co-ligands (e.g., phosphines) enhance thermal stability but may reduce catalytic activity .

Advanced Research Questions

Q. How can computational methods (DFT, MD) complement experimental studies of mesitylcopper(I) reaction mechanisms?

- DFT Calculations : Model transition states and electron-transfer pathways to explain regioselectivity in cross-couplings.

- Molecular Dynamics (MD) : Simulate solvent effects on cluster aggregation . Key Insight: Pair computational results with experimental kinetics (e.g., Eyring plots) to validate mechanistic hypotheses .

Q. What experimental designs resolve contradictions in mesitylcopper(I)’s catalytic efficiency for Ullmann-type couplings?

- Control Experiments : Compare activity with/without additives (e.g., Cs₂CO₃) to identify rate-limiting steps .

- Isotopic Labeling : Use deuterated substrates to probe C–H activation pathways.

- In Situ Spectroscopy : Monitor reactions via FTIR or Raman to detect transient intermediates .

Q. How should researchers structure supplementary data to ensure reproducibility of mesitylcopper(I) studies?

- Detailed Protocols : Include exact reagent grades, purification steps, and glovebox conditions.

- Raw Spectral Data : Provide NMR FID files and crystallographic CIFs in supporting information .

- Error Analysis : Report standard deviations for kinetic measurements and crystallographic refinement parameters .

Methodological Guidance for Data Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.